molecular formula C11H10Cl2O3 B13002314 Methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

Methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

Cat. No.: B13002314
M. Wt: 261.10 g/mol
InChI Key: JSBCUWSYWJGDOG-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,6-dichlorophenyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate typically involves the esterification of 4-(2,6-dichlorophenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: 4-(2,6-dichlorophenyl)-3-oxobutanoic acid.

    Reduction: Methyl 4-(2,6-dichlorophenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes.

Comparison with Similar Compounds

  • Methyl 4-(2,4-dichlorophenyl)-3-oxobutanoate
  • Methyl 4-(2,6-dichlorophenyl)-3-hydroxybutanoate
  • Methyl 4-(2,6-dichlorophenyl)-3-oxopentanoate

Comparison: Methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H10Cl2O3/c1-16-11(15)6-7(14)5-8-9(12)3-2-4-10(8)13/h2-4H,5-6H2,1H3

InChI Key

JSBCUWSYWJGDOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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